molecular formula C22H22O5 B4835961 benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B4835961
M. Wt: 366.4 g/mol
InChI Key: DBVBIINGDAGNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as BBOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBOA is a derivative of coumarin, a natural compound found in many plants. The synthesis of BBOA involves the reaction of butyl coumarin with benzyl bromoacetate.

Mechanism of Action

The mechanism of action of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, studies have suggested that benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate may exert its effects through the inhibition of enzymes involved in cell proliferation and the induction of oxidative stress.
Biochemical and Physiological Effects:
benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. Studies have demonstrated that benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate can induce apoptosis in cancer cells by activating the caspase pathway. benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

One advantage of using benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, one limitation of using benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One direction is the development of new fluorescent probes based on benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate for the detection of other metal ions. Another direction is the further study of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate's anticancer properties, including the identification of its molecular targets and the development of new anticancer drugs based on benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate. Additionally, the study of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate's effects on other enzymes and biological processes could lead to the discovery of new therapeutic targets.

Scientific Research Applications

Benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has potential applications in various fields of scientific research. One of the main applications of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate is as a fluorescent probe for the detection of metal ions. benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to selectively bind to metal ions such as copper and iron, resulting in fluorescence emission. This property of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate makes it a useful tool for the detection of metal ions in biological samples.
benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential anticancer properties. Studies have shown that benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate can induce apoptosis, or programmed cell death, in cancer cells. This property of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate makes it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

benzyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-2-3-9-17-12-21(23)27-20-13-18(10-11-19(17)20)25-15-22(24)26-14-16-7-5-4-6-8-16/h4-8,10-13H,2-3,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVBIINGDAGNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.